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Pharmacological Experimental Key Findings & Reported Quantitative Values
Activity Model/System Target Pathways (Dosage, ICso, Binding Affinity)

| Anti-cancer Activity [1] | Human pancreatic cancer cell lines (Mia-PACA2, PANC-1) | Inhibited cell
proliferation and migration; attenuated EMT markers (a-SMA, Snail) and inflammation (IL-6, TNF-a);
mechanism via TLR2/PI3K/AKT pathway inhibition. | * Proliferation ICso: ~1 pM (estimated from CCK-8
assay dose-response) * Tested Concentrations: 500 nM, 1 uM, 5 pM, 10 pM | | Anti-inflammatory
Activity [2] | Rat model of adjuvant-induced arthritis (AA) | Mildly improved reduction of inflammation in
combination with methotrexate (MTX); reduced plasma IL-17A and joint GGT more effectively than MTX
alone. | « Dosage in vivo: Specific dose not fully detailed; a higher dose was selected to compensate for low
bioavailability. « Outcome: Combination therapy showed similar efficacy to MTX alone on paw volume. | |
Antiviral Potential [3] | Molecular docking against SARS-CoV-2 Main Protease (Mpro) | Showed the
highest binding affinity among 16 tested flavonoids, stabilizing Mpro-rebinin complex in molecular
dynamics simulations. | « Binding Affinity: -9.0 kcal/mol ¢ Reference Drugs: Ritonavir (-7.7 kcal/mol),
Lopinavir (-8.2 kcal/mol) | | Cytotoxicity [4] | A549 cell line (human lung adenocarcinoma) | Inhibited
viability of A549 cells. | « ICso on A549 viability: 34.49 pM |

Detailed Experimental Protocols
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For researchers looking to replicate or build upon key findings, here are the methodologies from the primary

studies.

Anti-Pancreatic Cancer Cell Proliferation & Migration [1]

e Cell Lines: Mia-PACA2 and PANC-1 (human pancreatic cancer); HPNE (normal human pancreatic
ductal epithelial cell as control).
e Cell Proliferation (CCK-8 Assay):
o Seed cells in 96-well plates at 1x10* cells/well and culture in serum-free medium for 24 hours.
o Treat with Robinin at various concentrations (500 nM, 1 uM, 5 uM, 10 uM) for 24 hours.
Robinin is dissolved in DMSO.
o Discard the medium, add 10 pL of CCK-8 solution to each well, and incubate for 2 hours at
37°C.
o Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to
control.
e Cell Migration (Wound Healing/Scratch Assay):
o Culture cells until 100% confluent.
o Create a straight "wound" scratch using a 200 pL pipette tip.
o Take an image of the scratch at O hours. Culture cells with fresh serum-free medium containing
1 uM Robinin for 24 hours.
o Image the same location after 24 hours. Measure the change in wound width using image
analysis software (e.g., ImageJ).

Molecular Docking against SARS-CoV-2 Mpro [3]

¢ Protein Preparation:
o Obtain the 3D crystal structure of SARS-CoV-2 Main Protease (Mpro) from a protein data bank.
o Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen
atoms, and assigning charges.
e Ligand Preparation:
o Draw the 2D structure of Robinin or obtain it from a chemical database.
o Convert it to 3D and minimize its energy using molecular mechanics forcefields.
e Docking Simulation:
o Define the active site of Mpro, often based on the location of a native inhibitor.
o Perform the docking simulation using software to generate multiple possible binding poses.
o Score the poses based on binding affinity (e.g., in kcal/mol). The pose with the most negative
score (highest affinity) is selected for analysis of protein-ligand interactions.
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Robinin's Anti-Cancer Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which Robinin exerts its anti-

tumor effects in pancreatic cancer cells, as revealed by the cited research [1].
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Robinin inhibits the TLR2-PI3K-AKT-NF-kB pathway, reducing inflammation and cancer progression [1].

Drug-Likeness and Development Status

While pre-clinical results are promising, Robinin's development as a drug faces a significant hurdle.

¢ Drug-Likeness Evaluation: An ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity)
evaluation based on Lipinski's Rule of Five indicates that Robinin, along with several other
flavonoids tested, shows low oral bioavailability and absorption [3]. This is a common challenge
for flavonoid compounds.

¢ Current Status: Despite its documented bioactivity, Robinin currently has no approved therapeutic
or pharmacological use in humans [5]. It is available commercially for research purposes only [4].

The search results indicate that most research is in the pre-clinical stage, primarily in vitro and in animal

models. Future work needs to address the challenge of bioavailability to unlock its therapeutic potential.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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